![molecular formula C19H18F3NO3 B2759767 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate CAS No. 1794785-36-6](/img/structure/B2759767.png)

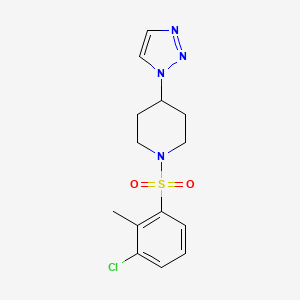

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of academic research . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Various methods have been developed for adding trifluoromethyl groups to chemical compounds .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a methyl benzoate group.Chemical Reactions Analysis

Trifluoromethylation reactions are key to the synthesis of this compound . These reactions introduce a trifluoromethyl group into an organic compound . The substrates for these reactions can be aryl halides .Scientific Research Applications

Fluorescent Detection of Explosives

- Application : A novel fluorescent poly(2,7-carbazole) derivative has been used to detect explosive compounds like TNT and DNT, exhibiting high recycled fluorescence quenching sensitivity. This sensitivity is attributed to its strong electron donating ability and the weaker interaction between polymer chains due to the bulky side chain (Nie et al., 2011).

Agriculture and Pesticide Formulation

- Application : Solid lipid nanoparticles and polymeric nanocapsules have been used for the sustained release of pesticides like Carbendazim (MBC) and tebuconazole (TBZ) in agricultural applications. These systems can modify release profiles and reduce toxicity in the environment and humans (Campos et al., 2015).

Organic Light Emitting Diodes (OLEDs)

- Application : Carbazole-based materials like 4,4'-bis(N-carbazolyl)-2,2'-biphenyl (CBP) and its derivatives are used as matrix materials for phosphorescent emitters in OLEDs. These materials are essential due to their high energy of the first triplet excited state, which is crucial for OLED performance (Hoffmann et al., 2011).

Luminescence Applications

- Application : Novel carbazole-based beta-diketones and their europium(III) ternary complexes have been synthesized. These complexes exhibit intense red emission under blue-light excitation and are promising candidates for visible-light excitable red phosphors in luminescence applications (He et al., 2009).

Chiral Stationary Phases in Chromatography

- Application : Polysaccharide carbamates and benzoates, such as cellulose and amylose derivatives, are used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These CSPs are highly effective in separating a wide range of racemates, demonstrating significant chiral recognition abilities (Okamoto & Kaida, 1994).

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3/c1-12-7-8-14(9-13(12)2)18(25)26-11-17(24)23-10-15-5-3-4-6-16(15)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJALWSXHQXEJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)

![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)

![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B2759697.png)

![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)